
Massarigenin A
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説明
Massarigenin A is a natural product found in Pleotrichocladium opacum and Massarina with data available.
Q & A
Basic Research Questions
Q. What analytical techniques are used to confirm the structural identity of Massarigenin A?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign proton (¹H) and carbon (¹³C) signals to confirm stereochemistry and functional groups.
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- Cross-validation : Compare spectral data with literature or synthetic analogs to minimize misidentification .
Q. What are the standard protocols for isolating this compound from natural sources?
Methodological Answer:
- Extraction : Use solvent partitioning (e.g., ethyl acetate for polar compounds) guided by bioactivity assays.
- Chromatography : Employ gradient elution in HPLC with photodiode array detection to track UV-active fractions.
- Purification : Combine size-exclusion and reverse-phase chromatography to isolate high-purity fractions. Document solvent ratios and retention times for reproducibility .
Q. How do researchers assess the initial biological activity of this compound?
Methodological Answer:
- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls.
- Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
- Specificity tests : Include off-target assays (e.g., kinase panels) to evaluate selectivity .
Q. What in vitro models are commonly employed to evaluate the bioactivity of this compound?
Methodological Answer:
- Cancer research : Human cell lines (e.g., HeLa, MCF-7) with genetic and phenotypic diversity.
- Anti-inflammatory studies : LPS-induced macrophage models (e.g., RAW 264.7) to measure cytokine suppression.
- Dose standardization : Normalize results to cell viability and solvent controls to reduce artifacts .
Q. How is the purity of this compound quantified and validated in pharmacological studies?
Methodological Answer:
- HPLC-UV/ELSD : Use peak area integration (>95% purity threshold) with reference standards.
- Residual solvent analysis : Conduct GC-MS to detect traces of extraction solvents (e.g., methanol, hexane).
- Batch documentation : Include lot numbers, storage conditions, and stability data in appendices .
Advanced Research Questions
Q. What experimental strategies are employed to resolve contradictory data regarding this compound's mechanism of action?
Methodological Answer:
- Comparative studies : Replicate experiments across independent labs using standardized protocols.
- Multi-omics integration : Combine transcriptomics/proteomics to identify convergent pathways.
- Contradiction analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., cell type vs. concentration) influencing outcomes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
Methodological Answer:
- Scaffold modification : Synthesize analogs with substitutions at hydroxyl or methyl groups.
- Docking simulations : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases).
- Iterative testing : Rank analogs by bioactivity and ADMET properties (e.g., LogP, hepatic microsomal stability) .
Q. What are the challenges in establishing reliable in vivo models for this compound's pharmacokinetic analysis?
Methodological Answer:
- Species variability : Compare rodent vs. non-rodent metabolism using LC-MS/MS plasma profiling.
- Bioavailability enhancement : Test nanoformulations (e.g., liposomes) to improve solubility.
- Toxicokinetics : Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .
Q. How do researchers address batch-to-batch variability in this compound's bioactivity during replication studies?
Methodological Answer:
- Quality control (QC) protocols : Implement ISO-guided assays for each batch (e.g., NMR fingerprinting).
- Blinded testing : Distribute anonymized samples to eliminate observer bias.
- Statistical adjustments : Use ANOVA with batch as a random effect to isolate variability .
Q. What computational approaches are integrated with experimental data to elucidate this compound's molecular targets?
Methodological Answer:
- Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape.
- Machine learning : Train classifiers on PubChem BioAssay data to predict target families.
- Experimental validation : Perform CRISPR-Cas9 knockouts of candidate targets in responsive cell lines .
Q. Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., IC₅₀ values across assays) in appendices with error margins and sample sizes .
- Statistical rigor : Report p-values, confidence intervals, and effect sizes using tools like R or Python’s SciPy .
- Ethical sourcing : Cite primary literature (e.g., Journal of Natural Products) over non-peer-reviewed platforms .
特性
分子式 |
C11H14O5 |
---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
(4S,5S,6R,7S,10R)-4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one |
InChI |
InChI=1S/C11H14O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,7-9,12-14H,2H2,1H3/t5-,7+,8-,9+,11-/m1/s1 |
InChIキー |
VYTPSQHQAWGKGW-SAFKVGCYSA-N |
SMILES |
CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O |
異性体SMILES |
C[C@@H]1C=C[C@@H]([C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O)O |
正規SMILES |
CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O |
同義語 |
massarigenin A |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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